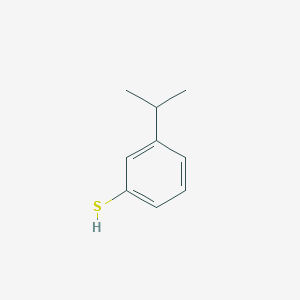

3-Isopropylthiophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Isopropylthiophenol, also known as this compound, is a useful research compound. Its molecular formula is C9H12S and its molecular weight is 152.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

3-Isopropylthiophenol is widely utilized as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions

- Electrophilic aromatic substitutions

- Cross-coupling reactions

These reactions are fundamental in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Bioactive Compounds

A notable study demonstrated the use of this compound in synthesizing bioactive compounds with potential anti-cancer properties. The compound was employed as a nucleophile in a series of reactions leading to the formation of novel thiophene derivatives that exhibited significant cytotoxic activity against cancer cell lines .

Catalysis

This compound has been explored as a ligand in catalytic processes, particularly in metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic efficiency.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Role of this compound |

|---|---|---|

| Suzuki Coupling | Palladium complexes | Ligand for stabilization |

| Heck Reaction | Nickel complexes | Enhances reaction rate |

| Hydrogenation | Platinum catalysts | Stabilizes metal particles |

In these applications, this compound improves yields and selectivity, making it valuable in industrial chemistry.

Material Science

The compound has been investigated for its potential use in developing advanced materials, particularly in polymer chemistry and nanotechnology.

Case Study: Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity. This property is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Environmental Applications

This compound's ability to interact with various environmental pollutants has led to its exploration in environmental remediation.

Data Table: Environmental Remediation Studies

| Pollutant | Remediation Method | Efficacy with this compound |

|---|---|---|

| Heavy metals (e.g., Pb, Cd) | Adsorption onto surfaces | High adsorption capacity |

| Organic solvents | Degradation via oxidation | Effective degradation rates |

Studies indicate that this compound can significantly reduce pollutant concentrations in contaminated sites, showcasing its potential as an eco-friendly remediation agent .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential therapeutic effects. Its derivatives are being researched for their biological activities, including anti-inflammatory and antioxidant properties.

Case Study: Drug Development

Recent investigations have focused on modifying the structure of this compound to enhance its pharmacological profiles. One study reported the synthesis of derivatives that displayed improved anti-inflammatory effects compared to existing medications.

Propriétés

Numéro CAS |

178959-93-8 |

|---|---|

Formule moléculaire |

C9H12S |

Poids moléculaire |

152.26 g/mol |

Nom IUPAC |

3-propan-2-ylbenzenethiol |

InChI |

InChI=1S/C9H12S/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 |

Clé InChI |

AELUMDDQRLJQRX-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC=C1)S |

SMILES canonique |

CC(C)C1=CC(=CC=C1)S |

Synonymes |

Benzenethiol, 3-(1-methylethyl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.